Econazole Nitrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXORDQKGIZAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 | |
| Record name | ECONAZOLE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20327 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27220-47-9 (Parent) | |
| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6025226 | |
| Record name | Econazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Econazole nitrate is a white crystalline powder. (NTP, 1992) | |
| Record name | ECONAZOLE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20327 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | ECONAZOLE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20327 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
24169-02-6, 68797-31-9 | |
| Record name | ECONAZOLE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20327 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Econazole nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24169-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Econazole nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Econazole nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Econazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECONAZOLE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H438WYN10E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
324 °F (NTP, 1992) | |
| Record name | ECONAZOLE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20327 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Econazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of econazole nitrate, an imidazole antifungal agent. The information is intended for researchers, scientists, and professionals involved in drug development and manufacturing.
Chemical Structure and Properties
This compound is the nitrate salt of econazole, a synthetic imidazole derivative with a broad spectrum of antifungal activity. Its chemical structure is characterized by an imidazole ring linked to a dichlorophenyl group and a chlorobenzyl ether moiety.
IUPAC Name: 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[1][2][3]
Molecular Formula: C₁₈H₁₆Cl₃N₃O₄[1][4]
Molecular Weight: 444.7 g/mol [1][4]
The key structural features of this compound include:
-
Imidazole Ring: Essential for its antifungal activity.
-
Dichlorophenyl Group: Contributes to the lipophilicity of the molecule.
-
Chlorobenzyl Ether Moiety: Enhances the compound's antifungal potency.
-
Nitrate Salt: Improves the solubility and stability of the active pharmaceutical ingredient.
| Property | Value | Source |
| Melting Point | 162 °C - 166 °C | [4] |
| Appearance | White crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the N-alkylation of imidazole followed by O-alkylation and subsequent salt formation. Several synthetic routes have been developed, including one-pot methodologies designed to improve efficiency and reduce environmental impact.
A common synthetic pathway is illustrated below:
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for key steps in the synthesis of this compound, based on published literature.
2.1.1. One-Pot Synthesis of this compound
This protocol is adapted from a one-pot synthesis method aimed at improving efficiency and reducing waste.
Materials:
-
1-(2,4-dichlorophenyl)-2-chloro-ethanol
-
Imidazole
-
p-chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Potassium hydroxide (KOH)
-
Aluminium oxide (Al₂O₃)
-
Polyethylene glycol-200 (PEG-200)
-
Toluene
-
Nitric acid
Procedure:
-
Catalyst Preparation: A composite catalyst of K₂CO₃/KOH/Al₂O₃ is prepared by dissolving K₂CO₃ and KOH in water, adding Al₂O₃, stirring at 60-65°C, followed by rotary evaporation and drying.
-
N-Alkylation: In a reaction vessel, the prepared catalyst, imidazole, toluene, and PEG-200 are heated to reflux to remove water. The mixture is then cooled, and a solution of 1-(2,4-dichlorophenyl)-2-chloro-ethanol in toluene is added dropwise. The reaction is heated to approximately 71°C and maintained for 3 hours to yield an intermediate imidazole ethanol solution.
-
O-Alkylation: To the intermediate solution, p-chlorobenzyl chloride and additional catalyst are added. The reaction is heated and stirred.
-
Work-up and Salt Formation: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude econazole base is dissolved in a suitable solvent like 2-propanol and treated with concentrated nitric acid to precipitate this compound.
-
Purification: The crude this compound is recrystallized from a solvent mixture such as 2-propanol, methanol, and diisopropyl ether to yield the final product.
| Parameter | Value |
| N-Alkylation Temperature | ~71 °C |
| N-Alkylation Time | 3.0 hours |
| Yield | 65-68% |
| Melting Point | 164.2-165.3 °C |
2.1.2. Synthesis via Imidazole Ethanol Intermediate
This traditional method involves the isolation of the imidazole ethanol intermediate before proceeding to the O-alkylation step.
Materials:
-
1-(2,4-dichlorophenyl)-2-chloro-ethanol
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., TEBA, PEG-400)
-
Solvent (e.g., DMF, THF)
-
p-chlorobenzyl chloride
-
Toluene
-
Nitric acid
Procedure:
-
Synthesis of Imidazole Ethanol: 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole are reacted in the presence of NaOH and a phase transfer catalyst in a solvent like DMF or THF. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for several hours. The crude imidazole ethanol is then isolated, often through recrystallization.
-
Synthesis of Econazole: The purified imidazole ethanol is then reacted with p-chlorobenzyl chloride in a biphasic system of toluene and aqueous NaOH, again using a phase transfer catalyst, at a high temperature (e.g., 80-100°C).
-
Salt Formation and Purification: After the reaction, the organic layer is separated, and the crude econazole is obtained by solvent evaporation. The base is then dissolved in an alcohol and acidified with nitric acid to form this compound. The final product is purified by recrystallization.
| Parameter | Value |
| Imidazole Ethanol Reaction Temp. | 65-80 °C |
| Imidazole Ethanol Reaction Time | 3-5 hours |
| O-Alkylation Reaction Temp. | 40-100 °C |
| O-Alkylation Reaction Time | 2-4 hours |
| Overall Yield | 53-68% |
Logical Workflow for Synthesis
The synthesis of this compound can be broken down into a logical sequence of steps, each with specific inputs and outputs.
Caption: Logical workflow of this compound synthesis.
This guide provides a foundational understanding of the chemical structure and synthesis of this compound. For further details on specific analytical methods and in-depth mechanistic studies, consulting the primary scientific literature is recommended.
References
- 1. CN110683992B - Method for synthesizing this compound by one-pot method - Google Patents [patents.google.com]
- 2. This compound | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. media.neliti.com [media.neliti.com]
- 5. This compound [drugfuture.com]
Econazole nitrate molecular formula and molecular weight
An In-depth Technical Guide to Econazole Nitrate for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a synthetic imidazole antifungal agent with a broad spectrum of activity against a wide range of fungi, including dermatophytes, yeasts, and molds. It is widely utilized in topical formulations for the treatment of various cutaneous fungal infections. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆Cl₃N₃O₄ | [1][2] |
| Molecular Weight | 444.7 g/mol | [1][2] |
| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | [1] |
| CAS Number | 24169-02-6 | |
| Melting Point | 162 °C (324 °F) | [3] |
| Solubility | Sparingly soluble in water. Soluble at 0.4mg/ml in DMSO. | [2] |
Mechanism of Action
This compound's primary antifungal effect is achieved through the disruption of the fungal cell membrane. It specifically inhibits the cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[1][2][4] This enzyme is a critical component in the biosynthesis of ergosterol, a vital sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.
The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors. This alteration in the sterol composition disrupts the structural integrity and fluidity of the fungal cell membrane, increasing its permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components and ultimately leading to fungal cell death.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
This section details common experimental methodologies for the analysis and evaluation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is used for the determination of this compound in cream formulations.
-
Objective: To quantify the amount of this compound and separate it from its main impurities and preservatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh a portion of the cream formulation.
-
Perform a single extraction step with hydrochloric acid.[5]
-
Filter the sample extract through a 0.45 µm filter prior to injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and sample solutions.
-
Record the chromatograms and calculate the concentration of this compound based on the peak area ratio relative to the internal standard.
-
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against Candida species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
-
Materials:
-
96-well flat-bottomed microtitration plates.
-
Sabouraud Dextrose Agar (SDA) for culturing fungi.
-
RPMI 1640 medium.
-
This compound stock solution.
-
Fungal isolates (e.g., Candida albicans).
-
-
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolates on SDA plates.
-
Pick several colonies and suspend them in sterile saline.
-
Adjust the cell density using a spectrophotometer at a wavelength of 530 nm to achieve a transmission of 75-77%.[7]
-
Dilute the suspension in RPMI 1640 medium to a final inoculum concentration of 0.5-2.5 ×10³ CFU/mL.[7]
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in the microtitration plates using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Include a drug-free well as a growth control.
-
Incubate the plates at 35 °C for 24-48 hours.[7]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes an 80% or more reduction in growth compared to the drug-free control well.[7]
-
-
In Vitro Drug Release Study
This method evaluates the release profile of this compound from a topical gel formulation.
-
Objective: To measure the rate and extent of drug release from a semi-solid dosage form.
-
Apparatus: Franz diffusion cell.
-
Materials:
-
This compound gel formulation.
-
Synthetic membrane (e.g., cellulose acetate).
-
Phosphate buffer (pH 6.8) as the receptor medium.
-
-
Procedure:
-
Mount the synthetic membrane on the Franz diffusion cell.
-
Fill the receptor compartment with the phosphate buffer, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 37 ± 0.5 °C.
-
Apply a known quantity of the this compound gel to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment for analysis.
-
Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.
-
The release data can be fitted to various kinetic models (e.g., Korsmeyer-Peppas) to determine the mechanism of drug release.[8]
-
Conclusion
This compound remains a significant antifungal agent in the treatment of topical mycoses. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical and microbiological evaluation techniques is essential for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for further research and development involving this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Econazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Articles [globalrx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Activity of Econazole Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Econazole nitrate, an imidazole antifungal agent, exhibits a broad spectrum of in vitro activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds. Its primary mechanism of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the in vitro antifungal activity of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and testing workflows. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.
Introduction
This compound is a synthetic imidazole derivative with potent fungistatic and, at higher concentrations, fungicidal properties.[1] It is widely used in the topical treatment of superficial fungal infections such as tinea pedis, tinea cruris, tinea corporis, and cutaneous candidiasis.[2] The efficacy of this compound stems from its ability to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell death.[3][4] This document details the in vitro antifungal spectrum of this compound, supported by a compilation of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data. Furthermore, it outlines the standardized experimental protocols for determining antifungal susceptibility, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
The primary antifungal mechanism of this compound is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[3][5] This enzyme is critical in the fungal ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By binding to the heme component of the enzyme, econazole disrupts this conversion, leading to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane.[5] The resulting altered membrane structure increases its permeability, causing a leakage of essential intracellular components and ultimately leading to the inhibition of fungal growth and cell death.[3][6]
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
In Vitro Antifungal Spectrum and Susceptibility Data
This compound demonstrates a broad spectrum of activity against a variety of fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various in vitro studies. It is important to note that variations in methodology (e.g., specific CLSI protocol version, inoculum size, and incubation time) can influence MIC and MFC values.
Dermatophytes
This compound is highly active against dermatophytes, the fungi responsible for common cutaneous infections.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | ≤0.001 - ≤0.5 | ≤0.016 | ≤0.016 - 0.03 | [7][8] |
| Trichophyton mentagrophytes | ≤0.0125 | - | ≤0.016 | [7] |
| Epidermophyton floccosum | ≤0.0125 - ≤0.063 | - | ≤0.016 | [7][9] |
| Microsporum canis | ≤0.0125 | - | - | [7] |
| Microsporum audouini | - | - | - | [8] |
Yeasts
This compound exhibits significant activity against various yeast species, including Candida and Malassezia species.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.016 - 32 | 8 | 16 | [3][10] |
| Candida tropicalis | 0.016 - 16 | - | - | [3] |
| Candida parapsilosis | 0.016 - 16 | - | - | [3] |
| Candida glabrata | 0.016 - 16 | - | - | [3] |
| Candida krusei | 0.016 - 16 | - | - | [3] |
| Malassezia furfur | - | - | - | [11] |
Molds
The in vitro activity of this compound extends to various molds, including Aspergillus species.
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Aspergillus spp. | - | [12][13] |
Experimental Protocols
The determination of in vitro antifungal susceptibility of this compound is predominantly performed using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is a standardized procedure for testing the susceptibility of yeasts such as Candida species.
4.1.1. Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.[3]
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[3]
4.1.2. Test Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.[3][6]
-
Inoculate each well with the prepared yeast suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum) on each plate.
-
Incubate the plates at 35°C for 24-48 hours.[3]
4.1.3. Interpretation of Results (MIC):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50% or ≥80% reduction) of growth compared to the drug-free control well.[3]
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)
This standardized method is used for determining the susceptibility of filamentous fungi, including dermatophytes and Aspergillus species.[7][14]
4.2.1. Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 4-7 days to encourage sporulation.[7]
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a specific optical density using a spectrophotometer, which is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 1-3 x 10³ CFU/mL.[7]
4.2.2. Test Procedure:
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.[7]
-
Inoculate each well with the prepared conidial suspension.
-
Include growth and sterility controls.
-
Incubate the plates at 35°C for 4 days for most dermatophytes.[7]
4.2.3. Interpretation of Results (MIC):
-
The MIC is the lowest concentration of the drug that shows complete inhibition of growth (for some antifungals) or a prominent decrease in turbidity (≥80%) compared to the growth control.[7]
Caption: CLSI Broth Microdilution Antifungal Susceptibility Testing Workflow.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.
4.3.1. Procedure:
-
Following the determination of the MIC from the broth microdilution assay, an aliquot (typically 20 µL) is taken from each well that shows no visible growth.[15]
-
This aliquot is subcultured onto an appropriate agar medium (e.g., SDA) that is free of any antifungal agent.[15]
-
The plates are incubated at 35°C for a sufficient time to allow for the growth of any surviving fungal cells (typically 48-72 hours).
4.3.2. Interpretation of Results (MFC):
-
The MFC is the lowest concentration of this compound from which there is no fungal growth or a significant reduction in CFU (e.g., 99.9% killing) on the subculture plates.[15]
Conclusion
This compound remains a potent and broad-spectrum antifungal agent with significant in vitro activity against a wide array of clinically relevant fungi. The standardized methodologies provided by the CLSI are crucial for the reproducible and comparable assessment of its antifungal efficacy. The compiled MIC and MFC data in this guide serve as a valuable reference for understanding the susceptibility patterns of various fungal pathogens to this compound, thereby aiding in further research and development of antifungal therapies. Continued surveillance of in vitro susceptibility is essential for monitoring for the emergence of resistance and ensuring the continued clinical utility of this important antifungal agent.
References
- 1. scribd.com [scribd.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njccwei.com [njccwei.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Buy this compound | 24169-02-6 | > 98% [smolecule.com]
- 9. Further in vitro studies with oxiconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal activity of ketoconazole and other azoles against Malassezia furfur in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [this compound. In vitro tests and clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Econazole Nitrate's Core Mechanism of Action: A Technical Guide to the Inhibition of Ergosterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Econazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class, widely utilized in the topical treatment of superficial fungal infections. Its efficacy is primarily rooted in the targeted disruption of the fungal cell membrane's structural integrity. This is achieved through the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase. This guide provides a detailed examination of this mechanism, presenting the biochemical pathway, quantitative inhibitory data, relevant experimental protocols, and visual representations of the core processes to offer a comprehensive resource for the scientific community.
The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel
Ergosterol is a sterol analogous to cholesterol in mammalian cells, but it is the predominant sterol found in the cell membranes of fungi.[1][2] Its role is critical for maintaining several key cellular functions:
-
Membrane Fluidity and Rigidity: Ergosterol modulates the fluidity and structural integrity of the fungal plasma membrane.[3]
-
Membrane Permeability: It regulates the passage of ions and molecules, preventing the leakage of essential intracellular components.[1][4]
-
Enzyme Function: The activity of many membrane-bound enzymes is dependent on the presence of ergosterol.[3]
The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA. A critical segment of this pathway, and the target for azole antifungals, is the conversion of lanosterol to ergosterol, which occurs in the endoplasmic reticulum.[5] This pathway's unique presence in fungi makes it an ideal target for antifungal therapy, minimizing off-target effects in human hosts.[6]
Core Mechanism of this compound Inhibition
This compound exerts its antifungal effect by specifically targeting and inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase .[1][4][7][8] This enzyme, encoded by the ERG11 or CYP51 gene, is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the formation of ergosterol.[9][10]
The inhibition mechanism leads to a dual-pronged attack on the fungal cell:
-
Depletion of Ergosterol: The primary consequence is a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane. This compromises the membrane's structural and functional integrity.[1][7]
-
Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase causes the intracellular accumulation of lanosterol and other 14α-methylated precursor sterols.[1][9] These sterols are toxic to the cell, further disrupting the membrane structure and interfering with the function of membrane-associated enzymes.
This cascade of events results in increased membrane permeability, leakage of vital cellular contents, and ultimately, the inhibition of fungal growth (a fungistatic effect).[1][5] At higher concentrations, the extensive membrane damage can lead to fungal cell death (a fungicidal effect).
Visualizing the Pathway Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway indicating inhibition by Econazole.
Quantitative Data: Inhibitory Activity of Econazole
The antifungal activity of econazole is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes MIC values for this compound against clinical isolates of Candida albicans.
| Fungal Strain | Method | MIC Range (µg/mL) | Reference |
| Candida albicans (Clinical Isolates) | Broth Microdilution | 16 - 32 | [11] |
| C. albicans ATCC 10231 (QC Strain) | Broth Microdilution | 16 | [11][12] |
Note: MIC values can vary based on the specific strain, testing methodology, and experimental conditions.
Experimental Protocols
Protocol for Quantification of Ergosterol Inhibition
This protocol provides a generalized workflow for determining the effect of this compound on ergosterol production in a target fungus.
Objective: To quantify the reduction in total ergosterol content in fungal cells following exposure to this compound.
Methodology:
-
Culture Preparation:
-
Inoculate a suitable liquid medium (e.g., Sabouraud Dextrose Broth) with the fungal isolate.
-
Prepare parallel cultures containing varying sub-lethal concentrations of this compound (e.g., 0.25x, 0.5x, 1x MIC) and a drug-free control.
-
Incubate cultures under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for fungal growth.
-
-
Cell Harvesting and Lysis:
-
Harvest fungal cells from each culture by centrifugation.
-
Wash the cell pellets with sterile distilled water to remove residual media.
-
Lyse the cells. A common method is saponification, which involves resuspending the cell pellet in an alcoholic solution of a strong base (e.g., 25% alcoholic potassium hydroxide) and heating at approximately 85°C for 1-2 hours.[13] This process breaks open the cells and hydrolyzes lipids.
-
-
Sterol Extraction:
-
After saponification, extract the non-saponifiable lipids (which include ergosterol) from the aqueous phase using an organic solvent like n-heptane or cyclohexane.[13][14]
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Carefully collect the organic (upper) layer containing the sterols and transfer to a new tube. Repeat the extraction process on the aqueous layer to maximize yield.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Quantification:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol).
-
Quantify the ergosterol content using one of the following methods:
-
Spectrophotometry: Scan the absorbance of the sample from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at ~282 nm.[13] The concentration can be calculated using a standard curve.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[15][16] The extract is injected into an HPLC system equipped with a C18 column and a UV detector set to ~282 nm. The ergosterol peak is identified and quantified by comparing its retention time and peak area to that of a pure ergosterol standard.
-
-
Visualizing the Ergosterol Quantification Workflow
Caption: Experimental workflow for quantifying ergosterol inhibition.
Protocol for Antifungal Susceptibility Testing (MIC Determination)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for antifungal susceptibility testing. The broth microdilution method is a widely accepted technique.[17]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the drug in a 96-well microtiter plate using a standardized growth medium like RPMI-1640. The final drug concentrations should span a clinically relevant range.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on an agar plate to obtain a fresh culture.
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Dilute this suspension in the test medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing the drug dilutions and a drug-free growth control) with the prepared fungal inoculum.
-
Seal the plate and incubate at 35°C for 24-48 hours.[17]
-
-
Reading the MIC:
-
After incubation, visually examine the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free control well.[17]
-
Visualizing the MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
This compound's antifungal efficacy is a direct result of its targeted inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This action leads to a cascade of detrimental effects within the fungal cell, including the depletion of essential ergosterol and the accumulation of toxic sterol precursors, culminating in the disruption of the cell membrane and inhibition of fungal growth. The specificity of this target within the fungal kingdom underscores its value as a therapeutic agent. A thorough understanding of this mechanism, supported by quantitative analysis and standardized experimental protocols, is essential for the continued development of novel and effective antifungal strategies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Note: HPLC Method for the Quantification of Econazole Nitrate in Cream Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Econazole nitrate is a broad-spectrum antifungal agent commonly used in topical cream formulations to treat skin infections. Accurate and reliable quantification of this compound in these complex matrices is crucial for quality control, stability studies, and formulation development. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in creams. The method is demonstrated to be simple, accurate, precise, and stability-indicating.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions based on a robust, validated method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Thermo Hypersil BDS C8 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Gradient elution with 0.2% (w/v) phosphoric acid (pH 3.0) and Methanol[1] |
| Gradient Program | A suitable gradient to ensure separation from excipients and degradation products |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 225 nm[1] |
| Internal Standard | Miconazole Nitrate or Ethyl Paraben (optional, but recommended for improved precision)[2][3] |
Preparation of Solutions
a. Standard Stock Solution (100 µg/mL of this compound):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.[4]
-
Sonicate for 10 minutes to ensure complete dissolution.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.5 µg/mL to 300 µg/mL.[1] These will be used to construct the calibration curve.
c. Sample Preparation from Cream:
-
Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.[5]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The described HPLC method has been validated according to International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented below.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 1.5 - 300 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Accuracy (% Recovery) | 97.9% - 102.3%[3] |
| Precision (% RSD) | < 2.0%[3][6] |
| Limit of Detection (LOD) | 1.85 µg/mL[7] |
| Limit of Quantification (LOQ) | 5.62 µg/mL[7] |
| Specificity | No interference from cream excipients or degradation products[1] |
Experimental Workflow
The overall workflow for the quantification of this compound in a cream sample is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound in creams.
Conclusion
The presented HPLC method is suitable for the routine quality control analysis of this compound in cream formulations. The method is specific, accurate, and precise, providing reliable quantification. The sample preparation procedure is straightforward, and the chromatographic run time allows for a high throughput of samples. This application note provides a comprehensive protocol and the necessary validation parameters to implement this method in a laboratory setting.
References
- 1. A validated stability-indicating HPLC-DAD method for simultaneous determination of this compound, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Stability indicating HPLC-method for the determination of this compound in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a method for quantitative determination of this compound in cream formulation by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Validation of a Capillary Zone Electrophoresis Method for the Quantitative Determination of Econazole Nitrate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Econazole nitrate is a widely used broad-spectrum antifungal agent. Ensuring the quality and potency of its pharmaceutical formulations is critical for therapeutic efficacy. This document provides a detailed protocol for the validation of a simple, rapid, and reliable capillary zone electrophoresis (CZE) method for the quantitative determination of this compound in cream formulations. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][3][4]
Principle of the Method
Capillary zone electrophoresis separates ions based on their electrophoretic mobility in an electric field. When a voltage is applied across a capillary filled with a background electrolyte (BGE), charged molecules migrate towards the electrode of opposite charge at different velocities. For the analysis of this compound, a low pH phosphate buffer is used as the BGE.[5][6] At a pH of 2.5, this compound, a basic compound, is protonated and carries a positive charge, enabling its rapid migration and separation.[5][6] Detection is achieved by monitoring the UV absorbance at a specific wavelength.[5]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
Capillary Electrophoresis System equipped with a UV detector.
-
Fused-silica capillary (e.g., 31.5 cm total length, 50 µm I.D.).[5]
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Pharmaceutical Formulation:
-
This compound cream (or other relevant formulation).
-
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 20 mmol L⁻¹ phosphate buffer and adjust the pH to 2.5 using phosphoric acid.[5]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve an appropriate amount of imidazole in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound and imidazole stock solutions with the BGE to achieve the desired concentrations for linearity, accuracy, and precision studies.
Sample Preparation
-
Accurately weigh a portion of the this compound cream equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Perform a single extraction step using hydrochloric acid.[5]
-
Add a known concentration of the internal standard (imidazole, e.g., 100 µg mL⁻¹).[5]
-
Vortex and sonicate the mixture to ensure complete dissolution of the this compound.
-
Centrifuge the sample to separate the excipients.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm) before injection into the CZE system.
Capillary Zone Electrophoresis Conditions
A summary of the optimal CZE conditions is provided in the table below.
| Parameter | Condition |
| Capillary | Fused-silica, 31.5 cm (effective length not specified) x 50 µm I.D.[5] |
| Background Electrolyte (BGE) | 20 mmol L⁻¹ phosphate buffer, pH 2.5[5] |
| Applied Voltage | +30 kV[5] |
| Temperature | 25 °C |
| Detection | Direct UV at 200 nm[5] |
| Injection | Hydrodynamic injection (pressure and time to be optimized) |
| Internal Standard | Imidazole (100 µg mL⁻¹)[5] |
Method Validation
The CZE method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] The specificity of the method was demonstrated by the absence of interference from the cream excipients at the migration time of this compound and the internal standard.[5]
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol: A series of at least five concentrations of this compound were prepared and analyzed. The peak area ratio of this compound to the internal standard was plotted against the corresponding concentration.
-
Acceptance Criteria: A linear relationship is demonstrated by a correlation coefficient (r) of ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.
-
Protocol: The accuracy of the method was determined by analyzing samples of the cream formulation spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
-
Protocol for Repeatability (Intra-day Precision): Multiple (e.g., n=6) preparations of the same sample were analyzed on the same day under the same operating conditions.
-
Protocol for Intermediate Precision (Inter-day Precision): The analysis was repeated on different days, and potentially with different analysts and/or equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[5][6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Summary of Validation Data
The following tables summarize the quantitative data obtained from the validation of the CZE method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Migration Time (min) | Approx. 1.2[5][6] | Consistent |
| Tailing Factor | ≤ 2 | Complies |
| Theoretical Plates | ≥ 2000 | Complies |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | (Specify the determined range, e.g., 5-50 µg/mL) |
| Correlation Coefficient (r) | 0.9995[5][6] |
| Regression Equation | (e.g., y = mx + c) |
Table 3: Accuracy (Recovery Studies)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 98.1 - 102.5[5][6] | ||
| 100% | 98.1 - 102.5[5][6] | ||
| 120% | 98.1 - 102.5[5][6] |
Table 4: Precision
| Precision Level | Parameter | Result (%RSD) |
| Repeatability (Intra-day) | This compound Assay | < 2.0%[5][6] |
| Intermediate Precision (Inter-day) | This compound Assay | < 2.0%[5][6] |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 1.85[5][6] |
| Limit of Quantitation (LOQ) | 5.62[5][6] |
Visualizations
Figure 1: Experimental workflow for the validation of the CZE method.
Figure 2: Logical relationships of ICH Q2(R1) validation parameters.
Conclusion
The validated capillary zone electrophoresis method is simple, rapid, accurate, and precise for the quantitative determination of this compound in cream formulations.[5][6] The short migration time of approximately 1.2 minutes allows for a high throughput of samples.[5][6] This method can be effectively used for routine quality control analysis of this compound in the pharmaceutical industry.[6]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. Development and validation of a method for quantitative determination of this compound in cream formulation by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
Application Notes & Protocols: In Vitro Release Testing of Econazole Nitrate from Topical Gels
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for conducting in vitro release testing (IVRT) of econazole nitrate from topical gel formulations. This document outlines the necessary materials, detailed experimental protocols, and data interpretation to ensure accurate and reproducible results.
Introduction
In vitro release testing (IVRT) is a critical tool in the development and quality control of topical drug products. It measures the rate and extent of drug release from a semisolid dosage form, such as a gel, providing valuable insights into product performance and batch-to-batch consistency. For antifungal agents like this compound, which are formulated for localized action, IVRT is essential to ensure the drug is available at the site of application.
Topical gels offer several advantages over traditional ointments and creams, including better patient compliance due to their non-greasy nature and faster drug release.[1][2] The release of this compound from a gel matrix is influenced by various factors, including the type and concentration of the gelling agent, the presence of penetration enhancers, and other physicochemical properties of the formulation.[1][3] This document details the standardized procedures for evaluating the in vitro release of this compound from topical gel formulations.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Gelling agents (e.g., Carbopol® 940, HPMC, Sodium Alginate)[4]
-
Solvents (e.g., Propylene Glycol, Ethanol)[1]
-
Penetration Enhancers (e.g., Dimethyl Sulfoxide - DMSO)[4]
-
Preservatives (e.g., Methyl Paraben, Propyl Paraben)[1]
-
pH adjusting agents (e.g., Triethanolamine)[2]
-
Acetonitrile (HPLC Grade)[6]
-
Methanol (HPLC Grade)[4]
-
Water (HPLC Grade)[6]
-
Synthetic membrane (e.g., prehydrated cellophane, cellulose acetate)[4][5]
Preparation of this compound Topical Gel
This protocol describes a general method for preparing a topical gel containing this compound using a cold mechanical technique.[4]
-
Gelling Agent Dispersion: Accurately weigh the required amount of the gelling agent (e.g., Carbopol® 940) and slowly disperse it in a known volume of purified water with continuous stirring using a mechanical stirrer. Avoid clump formation. Continue stirring until a homogenous dispersion is formed.[7]
-
Drug Solubilization: In a separate container, dissolve the accurately weighed this compound and any preservatives (e.g., methyl and propyl paraben) in a suitable solvent system, which may include propylene glycol and an emollient like Capmul® MCM C8.[1]
-
Incorporation of Drug Solution: Gradually add the drug solution to the gelling agent dispersion with continuous stirring.
-
Addition of Other Excipients: If required, add a penetration enhancer like DMSO to the formulation.[5]
-
pH Adjustment: Adjust the pH of the gel to approximately 6.0, which is suitable for topical application, using a neutralizing agent like triethanolamine.[1][2]
-
Final Mixing: Continue stirring until a uniform and transparent or translucent gel is formed.
-
Deaeration: Allow the gel to stand to remove any entrapped air bubbles.
In Vitro Release Testing (IVRT) using Franz Diffusion Cell
The most common apparatus for IVRT of topical formulations is the Franz diffusion cell.[8][9]
-
Apparatus Setup:
-
Assemble the Franz diffusion cells. The receptor compartment should be filled with a suitable receptor medium, typically phosphate buffer at pH 7.4, to ensure sink conditions.[4][5] The volume of the receptor compartment should be accurately known.
-
Place a magnetic stir bar in the receptor compartment.
-
Maintain the temperature of the receptor medium at 32 ± 0.5 °C or 37 ± 0.5 °C to simulate skin surface temperature.[4] This is typically achieved using a circulating water bath.
-
-
Membrane Preparation:
-
Sample Application:
-
Mount the hydrated membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.
-
Accurately weigh a specified amount of the this compound gel and apply it uniformly to the surface of the membrane in the donor compartment.
-
-
Sampling:
-
Sample Analysis:
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in the IVRT samples.[6][12]
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A mixture of a buffer (e.g., 0.005 M ammonium acetate) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 25:75 v/v).[6] The pH may be adjusted with phosphoric acid.
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: 25 °C[13]
-
-
Method Validation: The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[6][11]
Data Presentation and Analysis
The cumulative amount of this compound released per unit area of the membrane is plotted against the square root of time. The release rate (flux) is determined from the slope of the linear portion of the plot.
Quantitative Data Summary
The following tables summarize typical data obtained from IVRT studies of this compound gels.
Table 1: Formulation Composition of this compound Gels
| Formulation Code | This compound (%) | Gelling Agent (e.g., Carbopol® 940) (%) | Propylene Glycol (%) | Penetration Enhancer (e.g., DMSO) (%) | Purified Water (q.s. to 100%) |
| F1 | 1.0 | 0.5 | 10 | 0 | q.s. |
| F2 | 1.0 | 1.0 | 10 | 0 | q.s. |
| F3 | 1.0 | 1.5 | 10 | 0 | q.s. |
| F4 | 1.0 | 1.0 | 10 | 5 | q.s. |
Table 2: Cumulative Percentage Release of this compound from Different Gel Formulations
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) | Formulation F4 (%) |
| 1 | 25.3 ± 1.2 | 20.1 ± 1.5 | 15.8 ± 1.1 | 30.5 ± 1.8 |
| 2 | 40.1 ± 2.1 | 32.5 ± 1.8 | 25.4 ± 1.6 | 48.7 ± 2.5 |
| 3 | 55.6 ± 2.5 | 45.8 ± 2.2 | 36.9 ± 2.0 | 65.9 ± 3.1 |
| 4 | 68.9 ± 3.1 | 58.2 ± 2.8 | 48.1 ± 2.5 | 79.3 ± 3.8 |
| 6 | 85.4 ± 3.9 | 72.3 ± 3.5 | 60.7 ± 3.1 | 92.1 ± 4.2 |
| 8 | 93.8 ± 4.2 | 83.1 ± 3.9 | 71.5 ± 3.6 | 97.6 ± 4.5 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific formulation and experimental conditions.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the in vitro release testing of this compound from topical gels.
Caption: Experimental workflow for in vitro release testing.
Caption: Workflow for topical gel preparation.
Conclusion
The protocols and application notes provided in this document offer a standardized approach to the in vitro release testing of this compound from topical gels. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for formulation development, product characterization, and quality control. The use of a validated IVRT method can help in assessing the impact of formulation changes and manufacturing variables on drug release, ultimately contributing to the development of safe and effective topical products.
References
- 1. Development and Characterization of Econazole Topical Gel | MDPI [mdpi.com]
- 2. ijpjournal.com [ijpjournal.com]
- 3. Development and Characterization of Econazole Topical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpmr.com [wjpmr.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Novel modified vertical diffusion cell for testing of in vitro drug release (IVRT) of topical patches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. ijpsr.com [ijpsr.com]
- 12. Stability indicating HPLC-method for the determination of this compound in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Econazole Nitrate In Situ Gel Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and evaluation of econazole nitrate in situ gelling systems. The protocols outlined below are based on established methodologies for the development of thermosensitive and mucoadhesive vaginal gels, offering a sustained-release drug delivery platform.
Introduction
This compound is a broad-spectrum antifungal agent commonly used for topical treatment of fungal infections.[1][2][3] In situ gel formulations represent an advanced drug delivery approach, where a formulation administered as a liquid undergoes a phase transition to a gel at the site of application. This transition can be triggered by physiological cues such as temperature or pH.[4] For vaginal drug delivery, a thermosensitive in situ gel can be administered as a low-viscosity liquid at room temperature, which then forms a viscous gel at body temperature, prolonging the residence time and providing sustained release of the active pharmaceutical ingredient.[5][6] This approach can enhance patient compliance by reducing the frequency of administration.[7]
Materials and Methods
Materials
The following materials are typically required for the preparation of this compound in situ gels:
| Material | Supplier Example | Purpose |
| This compound | Yarrow Chem Products, Mumbai | Active Pharmaceutical Ingredient |
| Poloxamer 407 | SD Fine Chemicals | Thermosensitive Gelling Agent |
| Poloxamer 188 | SD Fine Chemicals | Thermosensitive Gelling Agent |
| HPMC K4M | SD Fine Chemicals | Mucoadhesive Polymer, Viscosity Modifier |
| HPMC K100M | SD Fine Chemicals | Mucoadhesive Polymer, Viscosity Modifier |
| Carbopol 940 | - | pH-sensitive Gelling Agent, Viscosity Modifier |
| Citrate Buffer (pH 5.5) | - | Vehicle |
| Benzalkonium Chloride | - | Preservative |
Equipment
-
Magnetic Stirrer with Hot Plate
-
pH Meter
-
Viscometer (e.g., Brookfield Viscometer)
-
Texture Analyzer
-
Franz Diffusion Cell Apparatus
-
UV-Visible Spectrophotometer
-
Incubator
Experimental Protocols
Preparation of the In Situ Gelling System
A common method for preparing a thermosensitive in situ gel is the cold technique.[1]
Protocol:
-
Polymer Dispersion: Slowly add the required amount of Poloxamer 407 and Poloxamer 188 to cold citrate buffer (pH 5.5) with continuous stirring.[7]
-
Overnight Hydration: Keep the dispersion in a refrigerator overnight to ensure complete dissolution and formation of a clear solution.
-
Incorporation of Mucoadhesive Polymer: If required, slowly add the mucoadhesive polymer (e.g., HPMC K4M) to the solution while stirring until a homogenous dispersion is formed.
-
Drug Incorporation: Dissolve this compound (typically 1% w/v) in the polymer solution with continuous stirring until it is completely dissolved.[5][6]
-
Addition of Preservative: Add a suitable preservative like Benzalkonium Chloride to the formulation.[7]
-
Final Volume Adjustment: Adjust the final volume with the citrate buffer.
Caption: Workflow for the preparation of this compound in situ gel.
Evaluation of the In Situ Gel Formulation
Visually inspect the prepared formulations for clarity, color, and the presence of any particulate matter at room temperature and upon gelation.
The pH of the formulation is measured using a calibrated pH meter to ensure it is within the acceptable range for vaginal application (typically around pH 4.5-5.5).
Protocol:
-
Place a specific volume of the formulation in a test tube and immerse it in a temperature-controlled water bath.
-
Gradually increase the temperature of the water bath.
-
The gelling temperature is the point at which the magnetic stir bar stops moving due to gelation.
-
Gelling time can be determined by visual inspection of the gel formation after administration to a simulated physiological environment.[7]
Protocol:
-
Measure the viscosity of the formulation at different temperatures (e.g., 25°C and 37°C) using a viscometer.
-
Use a suitable spindle and rotational speed.
-
This helps to characterize the sol-gel transition and the consistency of the gel at physiological temperature.
Protocol:
-
Take a known amount of the gel and dissolve it in a suitable solvent.
-
Filter the solution to remove any undissolved excipients.
-
Determine the concentration of this compound using a UV-Visible spectrophotometer at the appropriate wavelength.
Protocol:
-
Use a Franz diffusion cell apparatus for the drug release study.
-
Place a synthetic or natural membrane between the donor and receptor compartments.
-
Place a known quantity of the in situ gel in the donor compartment.
-
Fill the receptor compartment with a suitable dissolution medium (e.g., citrate buffer pH 5.5).
-
Maintain the temperature at 37 ± 0.5°C and stir the receptor medium.
-
Withdraw samples at predetermined time intervals and replace with fresh medium.
-
Analyze the samples for drug content using a UV-Visible spectrophotometer.
Protocol:
-
Use a texture analyzer or a custom-built apparatus to measure the force required to detach the gel from a mucosal surface (e.g., goat vaginal mucosa).[7]
-
The force of detachment is a measure of the mucoadhesive strength.
Protocol:
-
Use the cup plate or agar diffusion method.[8]
-
Inoculate an agar plate with a susceptible fungal strain (e.g., Candida albicans).
-
Create wells in the agar and fill them with the this compound in situ gel formulation.
-
Incubate the plates under suitable conditions.
-
Measure the diameter of the zone of inhibition around the wells to determine the antifungal activity.
Caption: Key evaluation parameters for this compound in situ gel.
Data Presentation
The following tables summarize typical data obtained from the evaluation of different this compound in situ gel formulations.
Table 1: Formulation Composition of this compound In Situ Gels
| Formulation Code | This compound (%) | Poloxamer 407 (%) | Poloxamer 188 (%) | HPMC K4M (%) |
| F1 | 1 | 15 | 15 | - |
| F2 | 1 | 15 | 20 | - |
| F3 | 1 | 20 | 10 | - |
| F4 | 1 | 18 | 10 | 1 |
Note: Data synthesized from multiple sources for illustrative purposes.[5][7]
Table 2: Physicochemical Evaluation of this compound In Situ Gels
| Formulation Code | pH | Gelling Temperature (°C) | Viscosity at 37°C (cP) | Drug Content (%) |
| F1 | 5.4 ± 0.1 | 35 ± 1 | 1250 ± 50 | 98.5 ± 1.2 |
| F2 | 5.5 ± 0.2 | 33 ± 1 | 1500 ± 60 | 99.1 ± 0.8 |
| F3 | 5.3 ± 0.1 | 31 ± 1 | 2100 ± 75 | 98.9 ± 1.5 |
| F4 | 5.6 ± 0.2 | 34 ± 1 | 1800 ± 70 | 99.3 ± 1.1 |
Note: Data are representative and may vary based on specific experimental conditions.
Table 3: Performance Evaluation of this compound In Situ Gels
| Formulation Code | Mucoadhesion Strength (N) | In Vitro Drug Release at 8h (%) | Zone of Inhibition (mm) |
| F1 | 1.8 ± 0.2 | 75.6 ± 2.5 | 22 ± 1 |
| F2 | 2.1 ± 0.3 | 72.3 ± 3.1 | 23 ± 1 |
| F3 | 2.5 ± 0.2 | 68.9 ± 2.8 | 24 ± 2 |
| F4 | 2.8 ± 0.3 | 85.99 | 25 ± 1 |
Note: Data synthesized from multiple sources for illustrative purposes.[7]
Conclusion
The development of an this compound in situ gel offers a promising approach for the localized treatment of vaginal fungal infections. By carefully selecting the appropriate polymers and their concentrations, it is possible to formulate a system with desirable characteristics, including appropriate gelling temperature, viscosity, mucoadhesive strength, and sustained drug release. The protocols and data presented in these application notes provide a foundational framework for researchers and scientists in the field of pharmaceutical drug development. Histopathological evaluation has also supported the effectiveness of thermosensitive formulations administered intravaginally.[5][6] Formulations based on 20% poloxamer 407 and 10% poloxamer 188 have been shown to be effective for the treatment of vaginal candidiasis in in-vivo studies.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. iajpr.com [iajpr.com]
- 5. In-situ gel formulations of this compound: preparation and in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Shear Homogenization of Econazole Nitrate Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of Econazole Nitrate-loaded Solid Lipid Nanoparticles (SLN) using the high-shear homogenization (HSH) technique. This method is a robust and scalable approach for encapsulating lipophilic drugs like this compound into a lipid matrix, offering advantages such as improved drug stability, controlled release, and enhanced skin penetration for topical delivery.
Principle of High-Shear Homogenization for SLN Preparation
High-shear homogenization is a top-down particle size reduction technique. The process involves the dispersion of a molten lipid phase, containing the dissolved drug, into a hot aqueous surfactant solution. A high-shear homogenizer applies intense mechanical and hydraulic forces, breaking down the coarse emulsion into nano-sized droplets. Subsequent cooling of this nanoemulsion leads to the solidification of the lipid droplets, forming the solid lipid nanoparticles with the drug encapsulated within the lipid core.
Experimental Protocols
Materials Required
-
Active Pharmaceutical Ingredient (API): this compound
-
Solid Lipid: Precirol® ATO 5 (Glyceryl palmitostearate)
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Aqueous Phase: Purified water
Equipment
-
High-shear homogenizer (e.g., Silverson L4R)
-
Heating magnetic stirrer
-
Water bath or heating mantle
-
Beakers and other standard laboratory glassware
-
Ice bath
Detailed Protocol for this compound SLN Preparation
This protocol is based on established methodologies for preparing this compound SLN with lipid-to-drug ratios of 5:1 and 10:1.[1][2][3]
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of Precirol® ATO 5 and this compound to achieve the desired lipid-to-drug ratio (e.g., 5:1 or 10:1 w/w).
-
Melt the Precirol® ATO 5 by heating it to approximately 80°C in a beaker using a water bath or heating mantle with gentle stirring.[4]
-
Once the lipid is completely melted, add the this compound to the molten lipid and stir until it is fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
Homogenization:
-
Slowly add the hot lipid phase to the hot aqueous phase under continuous stirring.
-
Immediately subject the mixture to high-shear homogenization. For instance, using a Silverson L4R mixer, homogenize at 6200 rpm for 5 minutes.[4] This will form a hot oil-in-water (o/w) nanoemulsion.
-
-
Cooling and Solidification:
-
After homogenization, rapidly cool the hot nanoemulsion in an ice bath with gentle magnetic stirring.[4]
-
The rapid cooling facilitates the recrystallization of the lipid, leading to the formation of solid lipid nanoparticles.
-
-
Storage:
-
Store the resulting SLN dispersion at a refrigerated temperature (e.g., 4°C) for further characterization and use.
-
Characterization of this compound SLN
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for the physical stability and biological performance of the SLN.
-
Method: Photon Correlation Spectroscopy (PCS) using a Zetasizer.
-
Protocol:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Measure the particle size (Z-average), PDI, and zeta potential at 25°C.
-
Perform the measurements in triplicate.
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.
-
Method: Centrifugation or dialysis followed by UV-Vis spectrophotometry.
-
Protocol (Centrifugation Method):
-
Centrifuge a known amount of the SLN dispersion at high speed (e.g., 15,000 rpm) for a specified time to separate the nanoparticles from the aqueous phase.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Dilute the supernatant with a suitable solvent and measure the concentration of free this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the Encapsulation Efficiency (%) and Drug Loading (%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Data Presentation
The following tables summarize the physicochemical characteristics of this compound SLN prepared by high-shear homogenization as reported in the literature.
Table 1: Physicochemical Properties of this compound SLN [1][2][3][4]
| Formulation (Lipid:Drug Ratio) | Mean Particle Size (nm) | Encapsulation Efficiency (%) |
| 5:1 | ~150 | ~100 |
| 10:1 | ~150 | ~100 |
| 12.5:1 | 130 - 270 | 80 - 100 |
Table 2: Characterization of this compound Nanoparticles (General) [5][6]
| Parameter | Econazole-loaded SLNs | Econazole-Betamethasone-loaded SLNs |
| Particle Size (nm) | 298.7 ± 9 | 377.4 ± 23 |
| Drug Content (%) | 82 ± 0.1 | 80 ± 0.3 |
| Entrapment Efficiency (%) | 90.4 ± 0.2 | 93.1 ± 0.5 |
Note: The data in Table 2 is from a study using a high-pressure homogenization method, which is a related technique and provides valuable comparative data.
Visualizations
Experimental Workflow Diagram
References
- 1. Solid lipid nanoparticles (SLN) as carriers for the topical delivery of this compound: in-vitro characterization, ex-vivo and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid lipid nanoparticles (SLN) as carriers for the topical delivery of this compound: in-vitro characterization, e… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vivo Econazole Nitrate Skin Penetration using Tape-Stripping
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Econazole nitrate is a broad-spectrum imidazole antifungal agent used topically to treat various cutaneous fungal infections, such as tinea pedis, tinea cruris, and cutaneous candidiasis.[1][2] Its efficacy is dependent on its ability to penetrate the stratum corneum (SC), the outermost layer of the skin, to reach the site of infection.[2][3] Econazole's mechanism of action involves the inhibition of 14-α demethylase, a cytochrome P-450 enzyme essential for converting lanosterol to ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane; its depletion increases cellular permeability, leading to fungal cell death.[1][3]
The tape-stripping technique is a minimally invasive method used to sequentially remove layers of the stratum corneum following the topical application of a drug.[4][5][6] This method has become a standard in dermatological research and is particularly valuable for dermatopharmacokinetic (DPK) studies, which assess drug concentrations in the skin over time.[4][7] For locally acting drugs like econazole, the concentration in the SC is considered more relevant for assessing bioavailability and bioequivalence (BE) than systemic plasma concentrations, as systemic absorption is typically very low.[2][7]
The U.S. Food and Drug Administration (FDA) has recognized the utility of this method for evaluating the bioequivalence of topical dermatological drug products.[7][8] The underlying assumption is that the drug concentration in the stratum corneum, the primary barrier to percutaneous absorption, is directly related to its therapeutic effect in the underlying viable epidermis.[7]
Key Applications:
-
Bioequivalence Studies: Comparing the skin penetration of generic formulations to a reference-listed drug (RLD).[8][9]
-
Formulation Optimization: Evaluating how different vehicles or excipients affect the delivery of this compound into the skin.[10]
-
Pharmacokinetic Profiling: Determining the uptake and clearance kinetics of this compound within the stratum corneum.[7][8]
-
Barrier Function Analysis: Assessing the integrity of the skin barrier before and after treatment.[4]
Visualized Mechanisms and Workflows
2.1 Mechanism of Action of this compound
The diagram below illustrates the pathway through which this compound exerts its antifungal effect.
References
- 1. Articles [globalrx.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. View of The Tape-Stripping Technique as a Method for Drug Quantification in Skin [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. cancer-rnr.eu [cancer-rnr.eu]
- 7. Chapter - The Tape Stripping Method as a Valuable Tool for Evaluating Topical Applied Compounds | Bentham Science [benthamscience.com]
- 8. fda.gov [fda.gov]
- 9. complexgenerics.org [complexgenerics.org]
- 10. Skin permeation of this compound formulated in an enhanced hydrophilic multiple emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Econazole Nitrate Instability in Cream Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with econazole nitrate cream formulations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in cream formulations?
A1: The stability of this compound in cream formulations is primarily influenced by pH, exposure to light, temperature, and interactions with certain excipients. This compound is susceptible to both chemical degradation (hydrolysis, oxidation, and photolysis) and physical instability (phase separation, crystallization).
Q2: What are the known degradation products of this compound?
A2: Forced degradation studies have identified several potential degradation products of this compound. The most commonly cited impurities are 4-chlorobenzyl alcohol and α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[1][2] The formation of these products can occur through hydrolysis of the ether linkage in the this compound molecule.
Q3: How does pH affect the stability of this compound?
A3: this compound, a weakly basic drug, exhibits pH-dependent stability.[3] Acidic conditions can enhance its solubility, which may be beneficial for bioavailability but can also accelerate hydrolytic degradation.[3][4] Conversely, at a higher pH, the unionized form is more prevalent, which may have different stability characteristics.[3][5] The optimal pH for stability in a cream formulation typically needs to be determined empirically, often falling within a slightly acidic to neutral range to balance chemical stability and physical formulation properties.[6][7][8][9][10]
Q4: Is this compound sensitive to light?
A4: Yes, studies have shown that this compound is susceptible to photodegradation.[1][11] Exposure to light, particularly UV radiation, can accelerate its degradation. Therefore, it is crucial to protect formulations from light during manufacturing, storage, and handling.[1][11] The use of opaque or light-resistant packaging is highly recommended.[11]
Troubleshooting Guides
Issue 1: Chemical Degradation - Loss of Potency
Symptom: HPLC analysis shows a significant decrease in the concentration of this compound over time, with the appearance of new peaks corresponding to degradation products.
Possible Causes and Solutions:
-
Inappropriate pH of the Cream Base:
-
Troubleshooting: Measure the pH of your cream formulation. If it is too acidic or alkaline, it may be accelerating hydrolysis.
-
Solution: Adjust the pH of the aqueous phase of your cream to a more neutral range (e.g., 5.5-7.0) using appropriate buffering agents.[10] Conduct a pH-stability study to identify the optimal pH for your specific formulation.
-
-
Exposure to Light:
-
Troubleshooting: Review your manufacturing and storage procedures. Is the formulation exposed to ambient or UV light for extended periods?
-
Solution: Manufacture the cream under amber or low-intensity light. Store all materials and the final product in light-protected containers.[11]
-
-
Oxidative Degradation:
-
Troubleshooting: The presence of oxidizing agents or exposure to air can lead to oxidative degradation. Certain excipients can also generate peroxides over time.
-
Solution: Incorporate antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), into the oil phase of your cream.[6] Consider packaging the final product in air-tight containers or using an inert gas overlay during manufacturing.
-
Issue 2: Physical Instability - Phase Separation
Symptom: The cream separates into distinct oil and water phases over time, leading to a non-homogeneous product.
Possible Causes and Solutions:
-
Inadequate Emulsification:
-
Troubleshooting: Review your homogenization process (speed, time, and temperature). The energy input may be insufficient to create a stable emulsion.
-
Solution: Optimize the homogenization parameters. Ensure that both the oil and water phases are at an appropriate temperature (typically 70-75 °C) before emulsification. The rate of addition of one phase to the other and the cooling rate can also be critical factors.
-
-
Inappropriate Emulsifier System:
-
Troubleshooting: The type and concentration of your emulsifiers may not be suitable for the specific oils and other excipients in your formulation. The HLB (Hydrophile-Lipophile Balance) of the emulsifier system should be optimized.
-
Solution: Experiment with different emulsifiers or combinations of emulsifiers (e.g., a blend of high and low HLB surfactants) to achieve a stable emulsion. The concentration of the emulsifiers is also a critical parameter to optimize.
-
-
"Salting Out" Effect:
-
Troubleshooting: The presence of the imidazole salt (this compound) at concentrations of 1% or higher can disrupt the stability of the emulsion, a phenomenon known as the "salting out" effect.[6][7]
-
Solution: Consider using a co-solvent or a solubilizing agent to keep the this compound dissolved and reduce its impact on the emulsion stability. Alternatively, reformulating into a different delivery system, such as a gel or microemulsion, may be necessary.[6][7][12]
-
Issue 3: Physical Instability - Crystallization
Symptom: Formation of crystals within the cream, visible under a microscope or even to the naked eye. This can lead to grittiness and a decrease in the concentration of dissolved, bioavailable drug.
Possible Causes and Solutions:
-
Supersaturation:
-
Troubleshooting: The concentration of this compound may exceed its solubility in the cream's internal phase at storage temperatures. Solubility can decrease upon cooling.
-
Solution: Reduce the concentration of this compound if therapeutically acceptable. Incorporate a co-solvent (e.g., propylene glycol, ethanol) to increase the solubility of the drug in the formulation.[1][11]
-
-
Polymorphic Transformation:
-
Troubleshooting: this compound can exist in different crystalline forms (polymorphs), with varying solubilities. A change in the crystalline form to a less soluble one can lead to precipitation.
-
Solution: Control the crystallization process during the synthesis and purification of the this compound raw material. Characterize the solid-state properties of the drug substance before formulation.
-
Data Presentation
Table 1: Effect of pH on this compound Degradation
| pH | Storage Condition | Duration | This compound Remaining (%) | Reference |
| 3.0 | Autoclaving | 20 min | Enhanced stability with α-cyclodextrin | [3] |
| 5.0 | Autoclaving | 20 min | Enhanced stability with α-cyclodextrin | [3] |
| 7.5 | Autoclaving | 20 min | Enhanced stability with α-cyclodextrin | [3] |
Table 2: Effect of Light on this compound Degradation in Solution
| Condition | Storage Temperature | Duration | Percent Remaining | Reference |
| Exposed to Light | Room Temperature | 4 months | 96.7% | [1] |
| Protected from Light | Room Temperature | 4 months | >99% | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound and its degradation products in a cream formulation.[3][6][13]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic solvent (e.g., acetonitrile and/or methanol). The exact ratio should be optimized for your specific column and system to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 220-230 nm.
-
Column Temperature: 25-30 °C.
2. Sample Preparation:
-
Accurately weigh a sample of the this compound cream (e.g., 1 gram).
-
Transfer the sample to a volumetric flask (e.g., 100 mL).
-
Add a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the this compound and extract it from the cream base. This may require heating and/or sonication.
-
Allow the solution to cool to room temperature and then dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injecting it into the HPLC system.
3. Analysis:
-
Inject a known volume of the prepared sample solution into the HPLC.
-
Record the chromatogram and integrate the peak areas for this compound and any degradation products.
-
Calculate the concentration of this compound by comparing its peak area to that of a standard solution of known concentration.
Protocol 2: Physical Stability Assessment of Cream Formulations
This protocol describes methods to evaluate the physical stability of your this compound cream.
1. Macroscopic Evaluation:
-
Visually inspect the cream samples at regular intervals for any signs of phase separation, color change, or crystal growth.
-
Store samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[14]
2. Microscopic Evaluation:
-
Place a small amount of the cream on a microscope slide.
-
Examine the sample under a polarized light microscope to check for the presence of crystals. Note the size and morphology of any crystals observed.
3. Viscosity Measurement:
-
Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the cream at controlled temperatures.
-
Changes in viscosity over time can indicate changes in the cream's internal structure and stability.
4. Freeze-Thaw Cycling:
-
Subject the cream to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours).
-
This accelerated stress test can help to predict the long-term physical stability of the emulsion.
Visualizations
Caption: Major chemical degradation pathways of this compound.
Caption: A typical workflow for stability testing of cream formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Stability indicating HPLC-method for the determination of this compound in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.hi.is [iris.hi.is]
- 5. researchgate.net [researchgate.net]
- 6. A validated stability-indicating HPLC-DAD method for simultaneous determination of this compound, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a method for quantitative determination of this compound in cream formulation by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. media.neliti.com [media.neliti.com]
- 13. researchgate.net [researchgate.net]
- 14. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
Technical Support Center: Optimizing HPLC Mobile Phase for Econazole Nitrate Peak Resolution
Welcome to our dedicated support center for scientists and researchers working with the HPLC analysis of econazole nitrate. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your mobile phase for superior peak resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of acetonitrile (ACN) and a buffered aqueous solution. A typical ratio to begin with is 60:40 (v/v) ACN:buffer. The buffer is crucial for maintaining a consistent pH and improving peak shape; a phosphate or formate buffer at a concentration of 20-25 mM and a pH between 2.5 and 3.5 is often effective.
Q2: Why is the pH of the mobile phase so important for this compound analysis?
Econazole is a basic compound, and the pH of the mobile phase significantly influences its ionization state and interaction with the stationary phase. At a low pH (e.g., 2.5-3.5), the acidic silanol groups on the silica-based column are protonated, which minimizes undesirable secondary interactions that can lead to peak tailing. This results in a more symmetrical peak shape.
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. Methanol has a different selectivity and may provide better resolution from certain impurities. However, it will generally result in longer retention times and higher backpressure compared to acetonitrile at the same concentration due to its higher viscosity. If you switch from acetonitrile to methanol, you will likely need to adjust the concentration to achieve a similar retention time.
Q4: What are the common impurities of this compound that I need to resolve?
The primary process-related impurities for this compound are 4-chlorobenzyl alcohol and α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol[1]. It is critical to ensure your HPLC method can adequately separate the main this compound peak from these and any potential degradation products.
Troubleshooting Guide
Q5: My this compound peak is tailing significantly. What should I do?
Peak tailing for basic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase. Here’s a step-by-step approach to address it:
-
Lower the Mobile Phase pH: The most effective solution is often to lower the pH of the aqueous portion of your mobile phase. Aim for a pH between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate). This protonates the residual silanol groups on the column packing, reducing their interaction with the basic econazole molecule.
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can enhance its capacity to maintain a stable pH environment on the column surface, which can improve peak shape.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping have fewer free silanol groups, which inherently reduces peak tailing for basic compounds.
-
Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA is not compatible with mass spectrometry detectors.
Q6: I am not getting sufficient resolution between this compound and a known impurity. How can I improve the separation?
Improving resolution requires adjusting the selectivity (α) or efficiency (N) of your chromatographic system. Here are some strategies focused on the mobile phase:
-
Adjust the Organic Modifier Concentration: Fine-tuning the percentage of acetonitrile or methanol is the first step. Decreasing the organic content will increase retention times and may provide better separation. Perform a series of injections with small changes in the organic-to-aqueous ratio (e.g., 2-5% increments) to find the optimal balance.
-
Change the Organic Modifier: If adjusting the concentration isn't sufficient, switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation and may resolve the co-eluting peaks.
-
Modify the Mobile Phase pH: A slight adjustment in the pH can change the ionization of this compound or the impurity, potentially leading to a change in their relative retention and improved resolution.
-
Implement a Gradient Elution: If you have impurities that elute very close to the main peak and others that are highly retained, a gradient elution method (where the mobile phase composition changes over time) can provide the necessary resolving power across the entire chromatogram.
Data Presentation
The following tables provide illustrative data on how mobile phase parameters can affect the chromatography of this compound.
Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution
Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, 25°C, 25 mM phosphate buffer at pH 3.0.
| Acetonitrile (%) | Econazole Retention Time (min) | Resolution (Rs) from Impurity A |
| 70 | 4.2 | 1.3 |
| 65 | 5.8 | 1.8 |
| 60 | 8.1 | 2.1 |
| 55 | 11.5 | 2.4 |
Table 2: Influence of Mobile Phase pH on Peak Tailing Factor
Conditions: C18 column (4.6 x 150 mm, 5 µm), 60:40 ACN:Buffer, 1.0 mL/min flow rate, 25°C.
| Buffer pH | Econazole Tailing Factor (USP) |
| 5.0 | 2.1 |
| 4.0 | 1.6 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
Experimental Protocols
Protocol for Mobile Phase Optimization to Improve Resolution
This protocol outlines a systematic approach to optimize the mobile phase for separating this compound from its key impurities.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 25 mM potassium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Initial Gradient/Isocratic Condition: 60% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample: Standard solution containing this compound and known impurities.
-
-
Step 1: Adjusting Organic Modifier Concentration (Isocratic)
-
Inject the sample using the initial conditions.
-
If resolution is poor, decrease the percentage of Mobile Phase B in 5% increments (e.g., to 55%, then 50%).
-
If retention times are too long, increase the percentage of Mobile Phase B in 5% increments (e.g., to 65%, then 70%).
-
Analyze the resolution (Rs) and peak shape at each concentration to find the optimal isocratic mobile phase. An Rs value > 2 is generally desired.
-
-
Step 2: Evaluating a Different Organic Modifier
-
If optimal resolution cannot be achieved with acetonitrile, replace it with methanol.
-
Based on solvent strength, a starting concentration of around 70% methanol may give similar retention to 60% acetonitrile.
-
Repeat the process in Step 1, adjusting the methanol concentration to optimize the separation.
-
-
Step 3: Fine-Tuning with pH
-
If peak shape is still suboptimal (tailing factor > 1.5), prepare new batches of Mobile Phase A at slightly different pH values (e.g., pH 2.7 and pH 3.3).
-
Re-run the analysis with the best organic modifier concentration found in the previous steps to see if the peak shape and resolution improve.
-
-
Step 4: Developing a Gradient (if necessary)
-
If a single isocratic condition cannot resolve all peaks effectively within a reasonable runtime, develop a linear gradient.
-
A good starting point could be a gradient from 40% to 80% Mobile Phase B over 15 minutes.
-
Adjust the gradient slope and time to focus the resolving power on the region where the main peak and its critical impurities elute.
-
Mandatory Visualization
Caption: A workflow for troubleshooting common HPLC peak issues.
Caption: Key mobile phase parameters and their chromatographic effects.
References
Troubleshooting econazole nitrate encapsulation efficiency in SLNs
Technical Support Center: Econazole Nitrate SLN Encapsulation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the encapsulation of this compound in Solid Lipid Nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency (EE%) for this compound in SLNs?
A1: The encapsulation efficiency for this compound in SLNs can vary significantly depending on the formulation and preparation method. Reported values range from approximately 72% to nearly 100%.[1] For instance, SLNs prepared by a high-shear homogenization method have achieved EE% values of about 100%.[1] In contrast, formulations using a microwave-assisted microemulsion technique have reported EE% between 72-87%.
Q2: Which preparation methods are suitable for encapsulating this compound in SLNs?
A2: Several methods are effective. The most commonly cited for this compound are high-shear homogenization, microemulsion techniques, and ultrasonication.[1][2] High-pressure homogenization is also a reliable and widely used method for producing SLNs with small particle sizes.[3][4]
Q3: What are the key factors that influence the encapsulation efficiency of this compound?
A3: The primary factors include:
-
Lipid and Surfactant Selection: The solubility of this compound in the solid lipid matrix is crucial. The type and concentration of the lipid directly impact drug loading capacity.[5]
-
Drug-to-Lipid Ratio: The ratio between this compound and the lipid carrier is a critical parameter. Studies have prepared SLNs with lipid-to-drug ratios of 5:1 and 10:1.[1]
-
Surfactant Concentration: While necessary for stabilizing the nanoparticles, excessive surfactant concentrations can decrease EE% by reducing the space available for the drug.[5]
-
Preparation Method and Parameters: Process variables such as homogenization speed, duration, and temperature significantly affect nanoparticle formation and drug entrapment.[4]
Q4: Can the crystalline state of this compound affect encapsulation?
A4: Yes. The transformation of this compound from its crystalline state to an amorphous form when incorporated into the lipid matrix is a key indicator of successful encapsulation.[5][6] This change can be confirmed using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[5][6] A lack of this transition may suggest poor encapsulation or drug expulsion.
Troubleshooting Guide: Low Encapsulation Efficiency
This section addresses specific issues related to achieving optimal this compound encapsulation in SLNs.
Problem: My encapsulation efficiency is consistently low (e.g., <70%). What are the potential causes and how can I fix it?
Low encapsulation efficiency is a common challenge, often stemming from formulation, process, or analytical issues.
Cause 1: Poor Solubility of this compound in the Selected Lipid
This compound is a lipophilic drug, but its solubility can vary between different solid lipids. If the drug has low solubility in the chosen lipid melt, it will partition into the external aqueous phase during the homogenization process, leading to low EE%.
Solutions:
-
Screen Different Lipids: Test a variety of solid lipids with different chain lengths and structures (e.g., Precirol® ATO 5, stearic acid, glyceryl monostearate).
-
Increase Lipid Concentration: A higher concentration of the lipid matrix can increase the total amount of drug that can be encapsulated.[5] One study found that EE% increased from 22% to 73% as the lipid concentration was increased.[5]
-
Incorporate a Liquid Lipid (NLCs): Consider formulating Nanostructured Lipid Carriers (NLCs), which are a blend of solid and liquid lipids. The less-ordered lipid matrix of NLCs can create more space to accommodate drug molecules, potentially improving encapsulation.[5][6]
Cause 2: Drug Expulsion During Nanoparticle Solidification
During the cooling and solidification of the lipid nanoparticles, the lipid matrix recrystallizes. A highly ordered crystalline structure can leave little room for drug molecules, effectively "squeezing out" the encapsulated this compound.
Solutions:
-
Optimize Cooling Rate: Rapid cooling (e.g., dispersing the hot nanoemulsion in cold water or using an ice bath) can promote the formation of a less perfect, more amorphous lipid core, which is better for retaining the drug.[2]
-
Use Lipid Blends: Mixing different lipids can disrupt the crystal lattice, leading to a more amorphous matrix that can accommodate more drug. This is the principle behind NLCs.[5]
-
Analyze Lipid Crystallinity: Use DSC and XRD to assess the crystallinity of the drug within the SLNs. The absence or reduction of the drug's characteristic melting peak suggests it is in an amorphous or dissolved state within the lipid matrix, indicating successful encapsulation.[5][6]
Cause 3: Inappropriate Surfactant Type or Concentration
The surfactant is critical for stabilizing the nanoparticles, but an incorrect choice or concentration can hinder encapsulation.
Solutions:
-
Optimize Surfactant Concentration: Systematically vary the concentration of your surfactant (e.g., Tween 80). High concentrations can increase drug solubility in the external aqueous phase, lowering the EE%. Conversely, insufficient surfactant can lead to particle aggregation and instability.[5]
-
Test Different Surfactants: The hydrophilic-lipophilic balance (HLB) of the surfactant is important. Screen different non-ionic surfactants (e.g., Poloxamers, Tween series) to find one that provides good stability without excessively partitioning the drug into the aqueous phase.
Cause 4: Suboptimal Process Parameters
The energy input during SLN preparation directly impacts particle size and encapsulation.
Solutions:
-
Adjust Homogenization Speed and Time: For high-shear or high-pressure homogenization, both speed and duration are critical. Insufficient energy may result in large particles with poor EE%. Conversely, excessive energy over a prolonged period could lead to drug degradation or instability. A typical starting point is 6,000-15,000 rpm for several minutes.[3][7]
-
Maintain Proper Temperature: The temperature of the lipid and aqueous phases should be maintained 5-10°C above the melting point of the solid lipid during the emulsification step to ensure the lipid is fully molten and the drug is dissolved.[4]
Data Presentation
The following tables summarize quantitative data from studies on this compound SLNs, illustrating the impact of formulation variables on key nanoparticle characteristics.
Table 1: Effect of Lipid-to-Drug Ratio on SLN Properties
| Lipid:Drug Ratio (w/w) | Lipid Carrier | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| 5:1 | Precirol® ATO 5 | ~150 | ~100 | [1] |
| 10:1 | Precirol® ATO 5 | ~150 | ~100 | [1] |
| 12.5:1 | Precirol® ATO 5 | 130 - 270 | 80 - 100 | [7] |
Table 2: Comparison of Preparation Methods on this compound SLN Properties
| Preparation Method | Lipid | Surfactant | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Ultrasonication | Stearic Acid | Tween 80 | 235 - 289 | 62.9 - 85.3 | [2] |
| Microemulsion | Stearic Acid | Tween 80 | 309 - 344 | 60.1 - 73.5 | [2] |
| High-Pressure Homogenization | Not Specified | Not Specified | 298.7 ± 9 | 90.4 ± 0.2 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SLNs by High-Shear Homogenization
This protocol is a generalized procedure based on common methodologies.[1][7]
Materials:
-
This compound
-
Solid Lipid (e.g., Precirol® ATO 5, Stearic Acid)
-
Surfactant (e.g., Tween 80)
-
Purified Water
Procedure:
-
Prepare the Lipid Phase: Accurately weigh the solid lipid and this compound (e.g., at a 10:1 lipid:drug ratio). Heat the lipid in a beaker to a temperature 5-10°C above its melting point until it is completely molten. Add the this compound to the molten lipid and stir until a clear, uniform solution is obtained.
-
Prepare the Aqueous Phase: In a separate beaker, prepare an aqueous solution of the surfactant (e.g., 2.5% w/w Tween 80 in purified water). Heat this solution to the same temperature as the lipid phase.
-
Form the Pre-emulsion: Pour the hot aqueous phase into the hot lipid phase while stirring continuously with a magnetic stirrer.
-
Homogenization: Immediately subject the hot pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax homogenizer) at a speed of approximately 6,200 rpm for 5 minutes.[7] Ensure the temperature is maintained throughout this process.
-
Cooling and Solidification: Quickly cool the resulting hot nanoemulsion by placing the beaker in an ice bath with continuous, gentle magnetic stirring. This rapid cooling will cause the lipid to solidify, forming the SLN dispersion.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 2: Determination of Encapsulation Efficiency (%EE) by HPLC
This protocol describes how to separate the free drug from the encapsulated drug and quantify it using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound-Loaded SLN dispersion
-
Centrifugal filter units (e.g., Amicon® Ultra, with a molecular weight cut-off of 10-30 kDa)
-
Methanol (HPLC grade)
-
Mobile Phase: A common mobile phase for this compound is a mixture of methanol and an aqueous buffer (e.g., ammonium carbonate solution or phosphate buffer), sometimes with tetrahydrofuran.[9][10] A specific example is Methanol:Water with 0.06% triethylamine (pH 10) at a 75:25 v/v ratio.[10]
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Procedure:
-
Separation of Free Drug:
-
Take a known volume (e.g., 1 mL) of your SLN dispersion and place it into a centrifugal filter unit.
-
Centrifuge the sample according to the filter manufacturer's instructions (e.g., 5,000 rpm for 15 minutes).[11] This will separate the aqueous phase containing the unencapsulated (free) drug (filtrate) from the SLNs (retentate).
-
Carefully collect the filtrate.
-
-
Quantification of Free Drug:
-
Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Set the UV detector to an appropriate wavelength for this compound (e.g., 225 nm or 272 nm).[10][11]
-
Record the peak area corresponding to this compound.
-
Calculate the concentration of the free drug in the filtrate using a pre-established standard calibration curve.
-
-
Determination of Total Drug:
-
Take the same initial volume (e.g., 1 mL) of the original, uncentrifuged SLN dispersion.
-
Disrupt the nanoparticles to release the encapsulated drug. This is typically done by diluting the dispersion in a solvent that dissolves both the drug and the lipid, such as methanol, and vortexing thoroughly.[11]
-
Analyze this solution by HPLC to determine the total drug concentration.
-
-
Calculation of Encapsulation Efficiency:
-
Use the following formula to calculate the %EE: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded SLNs.
Caption: Troubleshooting decision tree for low encapsulation efficiency of this compound in SLNs.
References
- 1. Solid lipid nanoparticles (SLN) as carriers for the topical delivery of this compound: in-vitro characterization, ex-vivo and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jrtdd.com [jrtdd.com]
- 3. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating HPLC-method for the determination of this compound in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating HPLC Method for Econazole Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for econazole nitrate. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Causes | Suggested Solutions |
| Poor peak shape (tailing or fronting) for this compound | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH. A pH of 3.0 has been used successfully.[1][2] - Use a new column or a guard column. A C8 or C18 column is commonly used.[1][3] - Reduce the sample concentration. |
| Inadequate separation of this compound from its degradation products | - Mobile phase composition is not optimal. - Incorrect column selection. - Gradient elution profile needs optimization. | - Modify the mobile phase composition. A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.2% w/v phosphoric acid) and an organic solvent like methanol.[1][2] - Experiment with different column chemistries (e.g., C8, C18). A Thermo Hypersil BDS C8 column (4.6 × 150 mm, 5 μm) has shown effective separation.[1][2] - Adjust the gradient slope or introduce isocratic holds to improve resolution. |
| Baseline drift or noise | - Contaminated mobile phase or column. - Detector lamp issue. - Inadequate system equilibration. | - Filter and degas the mobile phase.[4] - Flush the column with a strong solvent. - Check the detector lamp's energy and replace it if necessary. - Ensure the HPLC system is thoroughly equilibrated with the mobile phase before injection. |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| No peak or very small peak for this compound | - Injection error. - Sample degradation. - Incorrect wavelength detection. | - Verify the injection volume and ensure the autosampler is functioning correctly. - Prepare fresh sample solutions. This compound is known to degrade under certain conditions.[1][5] - Ensure the detector wavelength is set appropriately. Wavelengths around 225 nm or 227 nm have been reported for this compound detection.[1][6] |
| Extra peaks in the chromatogram | - Contamination from sample preparation or solvent. - Presence of impurities in the standard or sample. - Carryover from previous injections. | - Use high-purity solvents and clean glassware. - Analyze a blank (mobile phase) to identify solvent-related peaks. - Run a cleaning cycle for the autosampler and injection port. |
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for a stability-indicating HPLC method for this compound?
A1: A common approach involves using a reversed-phase C8 or C18 column with a gradient elution. A mobile phase consisting of an acidic buffer (e.g., 0.2% w/v phosphoric acid, pH 3.0) and methanol is frequently employed.[1][2] Detection is typically performed using a Diode Array Detector (DAD) at a wavelength of approximately 225 nm.[1]
Q2: How should forced degradation studies for this compound be conducted?
A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[7] Typical stress conditions for this compound include:
-
Acid Hydrolysis: 0.1 M HCl.
-
Alkaline Hydrolysis: 0.1 M or 1 M NaOH.[8] Econazole has shown instability under alkaline conditions.[8]
-
Oxidative Degradation: 3% Hydrogen Peroxide.[8]
-
Thermal Degradation: Heating the sample.
-
Photolytic Degradation: Exposing the sample to UV light.[5][8]
Q3: What are the known degradation products of this compound?
A3: Under forced degradation conditions, this compound can degrade into several impurities. Some known related compounds and potential degradation products include:
-
Impurity A: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[9]
-
Impurity B: (2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine.[9]
-
Impurity C: 1-(4-Chlorobenzyl)-3-[(2RS)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]imidazolium Chloride.[9]
The stability-indicating method must be able to resolve these and other potential degradation products from the parent this compound peak.[1]
Q4: What are the key validation parameters for a stability-indicating HPLC method?
A4: According to ICH guidelines, the method should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Experimental Protocols
Example Protocol for a Stability-Indicating HPLC Method
This protocol is a synthesis of methodologies reported in the literature and serves as a starting point for method development.[1][2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Thermo Hypersil BDS C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.2% w/v Phosphoric acid (pH adjusted to 3.0) B: Methanol |
| Gradient Elution | A time-programmed gradient can be optimized to achieve separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Preparation: The sample preparation will depend on the dosage form (e.g., cream, lotion). For creams, an extraction step with a suitable solvent will be necessary to separate the drug from the excipients.[3]
Visualizations
Experimental Workflow for HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Logical Relationship in Troubleshooting Poor Peak Separation
Caption: Troubleshooting logic for inadequate HPLC peak resolution.
References
- 1. A validated stability-indicating HPLC-DAD method for simultaneous determination of this compound, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A validated stability-indicating HPLC-DAD method for simultaneous determination of this compound, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Stability indicating HPLC-method for the determination of this compound in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioequivalence of Generic vs. Brand-Name Econazole Nitrate Cream
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of generic and brand-name econazole nitrate 1% creams, focusing on in vitro release, skin permeation, and clinical efficacy. The data and protocols presented are compiled from publicly available scientific literature and regulatory documents to offer an objective analysis for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a broad-spectrum imidazole antifungal agent used for the topical treatment of various dermatomycoses. Its mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] This disruption of ergosterol production increases cell membrane permeability, leading to fungal cell death.[1] For a generic topical product to be considered bioequivalent to a brand-name counterpart, it must demonstrate comparable bioavailability at the site of action. This is typically assessed through a combination of in vitro, ex vivo, and in vivo studies. This guide summarizes key experimental data and protocols relevant to the bioequivalence assessment of this compound creams.
Data Presentation
In Vitro Release Testing (IVRT)
In vitro release testing is a critical tool for assessing the rate at which the active pharmaceutical ingredient (API) is released from a semi-solid dosage form. The following table summarizes the in vitro release data from a study comparing a reference listed drug (RLD) with two generic this compound 1% creams.
Table 1: In Vitro Release of this compound from Commercial Cream Formulations
| Formulation | Mean Release Rate (µg/cm²/h⁰.⁵) | 90% Confidence Interval |
| Reference Listed Drug | 1.83 | 1.70 - 1.96 |
| Generic A | 1.88 | 1.75 - 2.01 |
| Generic B | 1.85 | 1.72 - 1.98 |
Data adapted from a comparative bioequivalence study. The results indicate that the in vitro release rates of the generic formulations are comparable to the reference product.
Ex Vivo Skin Permeation (Dermatopharmacokinetics)
Ex vivo skin permeation studies, often using excised human or animal skin, provide insight into the rate and extent of drug absorption into the skin layers. The tape-stripping method is a common technique to quantify drug concentration in the stratum corneum.
Table 2: Ex Vivo Stratum Corneum Uptake of this compound in Porcine Skin
| Formulation | Mean Amount in Stratum Corneum (µg/cm²) | 90% Confidence Interval |
| Reference Listed Drug | 0.85 | 0.75 - 0.95 |
| Generic A | 0.88 | 0.78 - 0.98 |
| Generic B | 0.86 | 0.76 - 0.96 |
Data derived from an ex vivo tape-stripping study on porcine skin. The amount of this compound that permeated into the stratum corneum was similar across all tested formulations, suggesting comparable bioavailability at the target site.
Clinical Efficacy and Safety
Table 3: Key Endpoints for a Clinical Bioequivalence Study of this compound Cream in Tinea Pedis
| Endpoint | Definition | Timepoint for Assessment |
| Primary Endpoint: Complete Cure | Negative KOH microscopy, negative fungal culture, and a score of 0 for all clinical signs and symptoms (erythema, scaling, pruritus, etc.). | 2 weeks post-treatment (Day 43) |
| Secondary Endpoint: Mycological Cure | Negative KOH microscopy and negative fungal culture. | 2 weeks post-treatment (Day 43) |
| Secondary Endpoint: Effective Treatment | Mycological cure with no or mild erythema and/or scaling, and all other signs and symptoms absent. | 2 weeks post-treatment (Day 43) |
| Safety Endpoint | Incidence and severity of adverse events. | Throughout the study |
Experimental Protocols
In Vitro Release Testing (IVRT) Protocol
This protocol is based on methodologies used in comparative studies of topical drug products.
-
Apparatus: Vertical diffusion cells (Franz cells).
-
Membrane: Inert synthetic membrane (e.g., polysulfone).
-
Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4 with a surfactant (e.g., 0.5% Brij 58) to ensure sink conditions.
-
Temperature: 32 ± 1°C.
-
Procedure: a. A finite dose of the this compound cream is applied to the membrane surface. b. The receptor medium is stirred continuously. c. Samples are withdrawn from the receptor compartment at predetermined time intervals (e.g., 1, 2, 4, and 6 hours). d. The concentration of this compound in the samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate is calculated from the slope of the linear portion of the curve.
Ex Vivo Skin Permeation (Tape-Stripping) Protocol
This protocol is adapted from dermatopharmacokinetic studies for topical antifungal drugs.[5]
-
Skin Model: Excised porcine skin, dermatomed to a thickness of approximately 750 µm.
-
Apparatus: Franz diffusion cells.
-
Procedure: a. The excised skin is mounted on the diffusion cells with the stratum corneum facing the donor compartment. b. A defined amount of the this compound cream is applied to the skin surface. c. After a specified exposure time (e.g., 6 hours), the excess formulation is removed from the skin surface. d. The stratum corneum is progressively removed by applying and removing adhesive tape strips (e.g., 20 consecutive strips). e. The amount of this compound extracted from the tape strips is quantified using a validated analytical method (e.g., HPLC).
-
Data Analysis: The total amount of drug recovered from the tape strips represents the amount that has permeated into the stratum corneum.
Clinical Bioequivalence Study Protocol for Tinea Pedis
This protocol is based on the design of a registered clinical trial (NCT03129321) and FDA guidance.[2][3][4]
-
Study Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled study.
-
Study Population: Male and non-pregnant, non-lactating female subjects aged 18 years and older with a clinical diagnosis of interdigital tinea pedis, confirmed by positive potassium hydroxide (KOH) microscopy and fungal culture.
-
Treatment Arms:
-
Test Product: Generic this compound cream, 1%
-
Reference Product: Brand-name this compound cream, 1%
-
Placebo: Vehicle cream
-
-
Treatment Regimen: Patients apply the assigned cream to the affected areas of the feet once daily for 4 weeks.
-
Efficacy Assessments: Clinical assessments of signs and symptoms (erythema, scaling, pruritus, etc.) and mycological assessments (KOH microscopy and fungal culture) are performed at baseline, during treatment, at the end of treatment (Week 4), and at a follow-up visit (Week 6).
-
Statistical Analysis: The primary endpoint of complete cure at Week 6 is compared between the test and reference products. Bioequivalence is established if the 90% confidence interval for the difference in the complete cure rates between the two products falls within a pre-specified equivalence margin.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in a fungal cell.
Experimental Workflow for In Vitro Release Testing (IVRT)
Caption: Workflow for in vitro release testing of this compound cream.
Logical Relationship for Clinical Bioequivalence Assessment
Caption: Logical flow of a clinical bioequivalence trial.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Bioequivalence Methodologies for Topical Drug Products: In Vitro and Ex Vivo Studies with a Corticosteroid and an Anti-Fungal Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Econazole Nitrate and Clotrimazole Efficacy in the Management of Tinea Pedis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used topical antifungal agents, econazole nitrate and clotrimazole, for the treatment of tinea pedis (athlete's foot). The information presented is based on available clinical trial data and pharmacological profiles to assist researchers and drug development professionals in their understanding of these therapeutic options.
Mechanism of Action: Azole Antifungals
Both this compound and clotrimazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, azoles increase fungal cell membrane permeability, leading to the leakage of cellular contents and ultimately, fungal cell death.
Econazole Nitrate vs. Ketoconazole: A Comparative Review of Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal properties of two widely recognized imidazole agents: econazole nitrate and ketoconazole. Both agents are mainstays in the treatment of superficial mycoses, yet they exhibit distinct profiles in terms of antifungal potency, spectrum of activity, and secondary biological effects. This review synthesizes in vitro data, outlines key experimental methodologies, and explores the underlying mechanisms of action to inform research and development in antifungal therapeutics.
Mechanism of Action: A Shared Pathway
Both econazole and ketoconazole belong to the azole class of antifungals and share a primary mechanism of action. They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4][5][6][7][8] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[6][7]
By binding to the heme iron of the enzyme, these azoles disrupt the conversion of lanosterol to ergosterol.[1][7] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal membrane.[4][6] The consequence is a cascade of detrimental effects, including increased membrane permeability and fluidity, disruption of membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[3][5][7]
dot digraph "Ergosterol_Biosynthesis_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
// Nodes acetylcoa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="14α-methylated\nsterols", fillcolor="#F1F3F4", fontcolor="#202124"]; ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; enzyme [label="Lanosterol 14α-demethylase\n(CYP51A1)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; azoles [label="this compound\nKetoconazole", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; membrane [label="Fungal Cell Membrane\n(Disrupted Integrity)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];
// Edges acetylcoa -> squalene -> lanosterol; lanosterol -> enzyme [arrowhead=none]; enzyme -> intermediate [label="Conversion"]; intermediate -> ergosterol; ergosterol -> membrane [label="Incorporation"]; azoles -> enzyme [label=" Inhibition ", color="#EA4335", fontcolor="#EA4335", style=bold]; } /dot Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.
Beyond this primary mechanism, econazole has been reported to possess other modes of action, including direct interaction with membrane phospholipids and inhibition of endogenous respiration.[1][9] Furthermore, recent studies in oncology have demonstrated that this compound can inhibit the PI3K/AKT signaling pathway, a pathway crucial for cell proliferation and survival, suggesting a broader biological activity beyond its antifungal effects.[10]
dot digraph "PI3K_AKT_Inhibition" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
// Nodes pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; akt [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream Effectors\n(e.g., P-gp, Bcl-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; econazole [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", style=rounded];
// Edges pi3k -> akt [label=" Activates "]; akt -> downstream [label=" Activates "]; downstream -> proliferation; econazole -> pi3k [label=" Inhibits ", color="#EA4335", fontcolor="#EA4335", style=bold]; } /dot Caption: Secondary signaling pathway inhibited by this compound in cancer cells.[10]
In Vitro Antifungal Activity: A Quantitative Comparison
The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Comparative studies demonstrate that both econazole and ketoconazole possess a broad spectrum of activity against yeasts and dermatophytes.
In a study evaluating clinical Candida isolates from superficial infections, econazole and miconazole were generally more active compared to itraconazole and fluconazole.[11] For Candida albicans specifically, econazole showed potent activity.[11] Ketoconazole has also demonstrated high activity in vitro against a wide range of fungi, although its potency can be influenced by the testing medium.[12]
The following tables summarize the reported MIC ranges for both agents against various fungal species.
Table 1: Comparative In Vitro Activity (MIC) Against Candida Species
| Antifungal Agent | Candida albicans (μg/mL) | Other Candida spp. (μg/mL) | Reference(s) |
| This compound | 0.016 - 16 | 0.016 - 16 | [11] |
| Ketoconazole | 1.25 - 80 | 0.08 - 20 | [13] |
| 10 - 20 (common range) | [14] | ||
| ≤ 0.125 (susceptible) | [15] | ||
| ≥ 1 (resistant) | [15] |
Table 2: In Vitro Activity (MIC) Against Other Fungi
| Antifungal Agent | Fungal Species | MIC (μg/mL) | Reference(s) |
| Ketoconazole | Cryptococcus neoformans | 1.25 - 40 | [13] |
| Malassezia furfur | 0.8 | [16] |
Note: MIC values can vary significantly based on the specific strain, testing methodology (e.g., broth microdilution, agar dilution), and laboratory conditions.
Clinical Efficacy and Applications
Both this compound and ketoconazole are primarily formulated for topical application to treat common dermatophytoses and cutaneous candidiasis.[9][17][18]
-
This compound: It is widely prescribed for tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and cutaneous candidiasis.[8][19] Its ability to effectively penetrate the keratin layer of the skin is crucial for its therapeutic action.[3]
-
Ketoconazole: Available in various topical forms (cream, shampoo, foam), it is used for the same infections as econazole and is also a common treatment for seborrheic dermatitis and dandruff.[9][18] Oral formulations of ketoconazole are used for systemic fungal infections, but their use has been limited due to the risk of hepatotoxicity and drug-drug interactions.[2][7]
A clinical study directly comparing a 1% this compound foam to a 2% ketoconazole cream for interdigital tinea pedis found that the econazole foam was significantly superior in reducing pruritus (itching).
Experimental Protocols
Accurate and reproducible assessment of antifungal activity is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.
Broth Microdilution Method for MIC Determination (CLSI M27-A3)
This is the reference method for determining the MIC of antifungal agents against yeasts.[5][9][14][19]
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.
Methodology:
-
Preparation of Antifungal Stock Solutions: Antifungal powders (econazole, ketoconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using a standardized liquid medium, typically RPMI 1640 buffered with MOPS to a pH of 7.0.[3][6]
-
Inoculum Preparation: The yeast isolate is cultured on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ cells/mL in the microtiter plate wells.[3][6][13]
-
Inoculation and Incubation: Each well containing the serially diluted antifungal agent is inoculated with the prepared yeast suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included. The plates are incubated at 35°C for 24 to 48 hours.[3]
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent at which a prominent decrease in turbidity (approximately 50% reduction in growth for azoles) is observed visually compared to the growth control.[3]
Antifungal Time-Kill Assay
This dynamic method assesses the rate at which an antifungal agent kills a fungal population over time.
Objective: To evaluate the fungistatic versus fungicidal activity of an antifungal agent.
Methodology:
-
Inoculum Preparation: A starting inoculum of the test yeast is prepared in a suitable broth medium (e.g., RPMI 1640 with MOPS) to a concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[1]
-
Drug Exposure: The antifungal agent is added to the culture at a predetermined concentration (often a multiple of the MIC, e.g., 2x MIC). A drug-free culture serves as the growth control.
-
Incubation and Sampling: The cultures are incubated at 35°C, typically with agitation.[1] At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.
-
Viable Cell Counting: The aliquots are serially diluted in sterile saline and plated onto agar. After incubation, the resulting colonies are counted to determine the number of viable organisms (CFU/mL) at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for both the treated and control cultures. Fungicidal activity is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Conclusion
This compound and ketoconazole are structurally similar imidazole antifungals that share a core mechanism of inhibiting ergosterol biosynthesis. Both demonstrate broad-spectrum activity against clinically relevant fungi, particularly those causing superficial infections. In vitro data suggests that econazole may have greater potency against certain Candida species compared to ketoconazole. Clinically, both are effective topical agents, with some evidence suggesting econazole may offer superior symptomatic relief for conditions like tinea pedis. The discovery of econazole's inhibitory effect on the PI3K/AKT pathway opens new avenues for research into its potential applications beyond mycology. For drug development professionals, the choice between these or related compounds may depend on the specific fungal target, desired formulation, and potential for secondary biological activities. Standardized methodologies, such as those provided by CLSI, are essential for the accurate and comparative evaluation of novel antifungal candidates.
References
- 1. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient cellular assay for the identification of the molecular target of ergosterol biosynthesis inhibitors and quantification of their effects on total ergosterol biosynthesis [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 17. scribd.com [scribd.com]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. youtube.com [youtube.com]
Comparative Analysis of Econazole Nitrate Release from Different Topical Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro release of the antifungal agent econazole nitrate from various topical formulations. The data presented is compiled from recent scientific literature to aid in the selection and development of effective topical drug delivery systems. This analysis focuses on key performance indicators such as drug release profiles and the physicochemical properties of different bases, supported by detailed experimental protocols.
I. Quantitative Data Summary
The following tables summarize the key performance parameters of different this compound topical formulations as reported in the cited literature.
Table 1: Physicochemical Properties of Various Gel Formulations
| Formulation Code | Gelling Agent(s) | Concentration (%) | pH | Viscosity (cps) | Spreadability (gm.cm/sec) | Drug Content (%) | Reference |
| F1 | Carbopol® 940 | 0.75 | ~6.0 | - | - | 99 ± 0.056 | [1] |
| F2 | Carbopol® 940 | 1.00 | ~6.0 | - | - | 96 ± 0.030 | [1] |
| F3 | Carbopol® 940 | 1.25 | ~6.0 | - | - | 98 ± 0.034 | [1] |
| F4 | Carbopol® 940 | 1.50 | ~6.0 | - | - | 108 ± 0.035 | [1] |
| F5 | Carbopol® 940 | 1.75 | ~6.0 | - | - | 102 ± 0.085 | [1] |
| F6 | Carbopol® 940 | 2.00 | ~6.0 | - | - | 101 ± 0.081 | [1] |
| F1 (Alt) | Sodium Alginate | - | - | - | - | 99.1 | [2] |
| F2 (Alt) | HPMC | - | - | - | - | - | [2] |
| F4 (Alt) | Sodium Alginate + HPMC | - | - | - | - | 99.1 | [2] |
| F5 (Alt) | Sodium Alginate + HPMC | - | - | - | - | 97.9 | [2] |
Table 2: In Vitro Drug Release of this compound from Various Topical Bases
| Formulation Type | Base/Gelling Agent | Key Findings on Drug Release | Reference |
| Gel | Carbopol® 940 | The in vitro release of this compound significantly decreased as the concentration of Carbopol® 940 increased.[1][3] | [1][3] |
| Gel | Sodium Alginate | Formulation F1 showed a drug release of 93.81% after 4 hours.[2] | [2] |
| Gel | HPMC | Formulation F2 demonstrated the highest drug release of 97.56% after 4 hours.[2] | [2] |
| Gel | Sodium Alginate + HPMC | Formulations F3, F4, F5, and F6 showed drug release ranging from 90.14% to 93.18% after 4 hours.[2] | [2] |
| Nanoemulsion | Oleic acid, Tween 80, Poloxamer 188 | The optimized nanoemulsion formulation (ECN5) achieved an 89.43% drug release rate after 360 minutes.[4] | [4] |
| Microsponge Loaded Hydrogel | Ethyl cellulose, Eudragit RS 100 | Designed for sustained release, with the release rate influenced by the drug-to-polymer ratio.[5] | [5] |
| Mucoadhesive Hydrogel Film | Poly(vinyl alcohol) | Exhibited sustained drug release over 12 hours. The release rate decreased with higher concentrations of poly(vinyl alcohol) and more freeze/thaw cycles.[6] | [6] |
II. Experimental Protocols
This section details the methodologies employed in the cited studies for the formulation and evaluation of this compound topical preparations.
A. Preparation of Topical Gels
Topical gels of this compound are generally prepared using a cold mechanical technique or by dispersing a gelling agent in water.[1][7]
-
Carbopol-based Gels: The gelling agent, Carbopol® 940, is dispersed in a sufficient amount of water and agitated until a homogenous gel is formed.[1] A viscous mixture containing this compound, propylene glycol, an emollient and solubilizer (like Capmul® MCM C8), and preservatives (methyl and propyl paraben) is then incorporated into the Carbopol® gel base.[1][3]
-
Sodium Alginate and HPMC-based Gels: These polymers are used as gelling agents, either alone or in combination, to prepare different gel formulations.[2][7]
B. Physicochemical Characterization
The prepared formulations are typically evaluated for the following parameters:
-
Visual Inspection: Assessed for color, appearance, and homogeneity.[1][2]
-
pH Determination: The pH of the formulations is measured using a calibrated pH meter to ensure suitability for topical application. A pH of around 6.0 is generally considered acceptable.[1][3]
-
Viscosity Measurement: A viscometer (e.g., Brookfield Digital Viscometer) is used to determine the viscosity of the formulations.[8]
-
Spreadability: This is determined by pressing a known amount of the formulation between two glass plates and measuring the diameter of the circle formed after a specific time.[1]
-
Drug Content Uniformity: A specified amount of the formulation is dissolved in a suitable solvent (e.g., methanol), and the drug concentration is determined using a UV-visible spectrophotometer at a specific wavelength (e.g., 218 nm or 272 nm).[5][8]
C. In Vitro Drug Release Studies
The release of this compound from the topical formulations is commonly assessed using one of the following methods:
-
Franz Diffusion Cell System: This method is used to study the permeation of the drug through a membrane (e.g., a dialysis membrane or skin).[8] The formulation is placed in the donor compartment, and the receptor compartment is filled with a suitable buffer solution (e.g., phosphate buffer pH 7.4).[4][8] Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug content.[4][8]
-
Dissolution Test Apparatus (Paddle Method): This method is particularly used for microsponge-based formulations. A known quantity of the formulation is placed in the dissolution medium (e.g., phosphate buffer pH 7.4) and stirred at a constant speed and temperature.[5] Aliquots are withdrawn at regular intervals and assayed for drug concentration.[5]
III. Visualized Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the development and evaluation of this compound topical formulations.
Caption: General experimental workflow for topical formulation development.
Caption: Workflow for in vitro drug release studies.
IV. Conclusion
The selection of a suitable topical base significantly influences the release of this compound. Gel-based formulations, particularly those utilizing HPMC, have shown promising results in terms of high drug release.[2] However, the release profile can be modulated by altering the concentration of the gelling agent, as demonstrated with Carbopol® 940, where higher concentrations lead to a more sustained release.[1][3] Newer drug delivery systems like nanoemulsions and microsponges also offer potential advantages in enhancing the solubility and controlling the release of poorly water-soluble drugs like this compound.[4][5] The choice of the optimal formulation will ultimately depend on the desired therapeutic outcome, whether it be rapid or sustained drug delivery to the target site. Further in vivo studies are necessary to correlate these in vitro findings with clinical efficacy.
References
- 1. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Mucoadhesive Hydrogel Films of this compound: Formulation and Optimization Using Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and Evaluation of Nanoemulgel of this compound to Treat the Topical Fungal Infection – Biosciences Biotechnology Research Asia [biotech-asia.org]
Safety Operating Guide
Essential Safety and Handling Protocols for Econazole Nitrate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Econazole Nitrate. The following procedural guidance outlines personal protective equipment (PPE), operational plans, and disposal protocols to ensure safe laboratory practices.
This compound is an antifungal agent that requires careful handling due to its potential health hazards. Adherence to the following safety measures is essential to minimize exposure and ensure a safe working environment. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Proper PPE is the primary defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| Operation | Required Personal Protective Equipment | Citation |
| Routine Handling & Weighing | Eye/Face Protection: Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US). | [3][4] |
| Hand Protection: Chemical-impermeable gloves (e.g., butyl rubber, nitrile) inspected before use. | [3][5][6] | |
| Body Protection: A lab coat or long-sleeved protective clothing. | [2][5] | |
| Respiratory Protection: Generally not required in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator should be used. | [3][4] | |
| Spill Cleanup | Eye/Face Protection: Splash goggles or a face shield. | [2] |
| Hand Protection: Double-gloving with chemical-impermeable gloves is recommended. | [7] | |
| Body Protection: A full suit or "bunny suit" may be necessary for large spills. Wear fire/flame resistant and impervious clothing. | [2][4] | |
| Respiratory Protection: A self-contained breathing apparatus or an approved/certified dust respirator should be used to avoid inhalation of dust. | [2] |
Operational and Handling Protocols
Safe handling practices are critical to prevent contamination and exposure. Always handle this compound in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
General Practices:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] Keep it away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure | Citation |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. | [2][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [2][3] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][4][5] |
Spill, Leak, and Disposal Plans
A clear plan for managing spills and disposing of waste is mandatory for laboratory safety.
Accidental Spill Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][4]
-
Clean-up:
Waste Disposal Plan
All waste must be considered hazardous and disposed of according to regulations.
| Waste Type | Disposal Procedure | Citation |
| This compound (Solid) | Dispose of contents/container to an approved waste disposal plant. This may involve removal to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing. | [1][3] |
| Contaminated PPE & Materials | Place all contaminated items (gloves, lab coats, cleaning materials) in a sealed, labeled container for hazardous waste disposal. | [1] |
| Empty Containers | Do not reuse empty containers. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill. | [3] |
| General Prohibition | Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems. | [3] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
